An In-depth Technical Guide to the Chemical and Physical Properties of Imazalil Sulfate
An In-depth Technical Guide to the Chemical and Physical Properties of Imazalil Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Imazalil sulfate. The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental protocols and visual diagrams of relevant biological pathways.
Chemical and Physical Properties
Imazalil sulfate is the salt form of Imazalil, a systemic fungicide. Its properties are crucial for understanding its formulation, bioavailability, and interaction with biological systems.
Table 1: General Chemical Properties of Imazalil Sulfate
| Property | Value | Source(s) |
| IUPAC Name | 1-[2-(2,4-dichlorophenyl)-2-(prop-2-en-1-yloxy)ethyl]-1H-imidazole;sulfuric acid | --INVALID-LINK-- |
| Synonyms | Enilconazole sulfate, Chloramizol Sulfate | --INVALID-LINK-- |
| CAS Number | 58594-72-2 | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₆Cl₂N₂O₅S | --INVALID-LINK-- |
| Molecular Weight | 395.3 g/mol | --INVALID-LINK-- |
| Appearance | White to beige crystalline, hygroscopic powder.[1] | --INVALID-LINK-- |
Table 2: Physicochemical Properties of Imazalil and its Sulfate Salt
| Property | Value | Notes | Source(s) |
| Melting Point | 118 - 130°C | For Imazalil sulfate.[1] | --INVALID-LINK-- |
| 128 - 134°C | For Imazalil sulfate salt identity determination.[2] | --INVALID-LINK-- | |
| Boiling Point | Decomposes before boiling. | For Imazalil base. | --INVALID-LINK-- |
| pKa | 6.49 | --INVALID-LINK-- | |
| 5.85 - 6.5 | For Imazalil base. | --INVALID-LINK-- | |
| Vapor Pressure | 0.158 mPa at 20°C | For Imazalil base. | --INVALID-LINK-- |
Table 3: Solubility of Imazalil and its Salts ( g/100 mL at 20°C)
| Solvent | Imazalil (base) | Imazalil nitrate | Imazalil sulfate | Source(s) |
| Water | 0.14 | 2.38 | >50 | --INVALID-LINK-- |
| Methanol | >50 | >100 | >50 | --INVALID-LINK-- |
| Ethanol | >50 | 31.18 | 36.3 | --INVALID-LINK-- |
| 2-Propanol | >50 | 4.57 | 4.42 | --INVALID-LINK-- |
| Xylene | >50 | 0.49 | <0.005 | --INVALID-LINK-- |
| Toluene | >50 | 0.87 | <0.005 | --INVALID-LINK-- |
| n-Heptane | 5.41 | <0.001 | <0.005 | --INVALID-LINK-- |
| Benzene | >50 | <0.005 | <0.005 | --INVALID-LINK-- |
| 4-methyl-2-pentanone | >50 | 1.76 | 0.03 | --INVALID-LINK-- |
| Hexane | 5.21 | <0.005 | <0.005 | --INVALID-LINK-- |
| Petroleum ether | 6.16 | <0.005 | <0.005 | --INVALID-LINK-- |
| DMSO | - | - | 55 mg/mL (139.16 mM) | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the analysis and characterization of Imazalil sulfate are critical for reproducible research.
This protocol is adapted from a method for the analysis of Imazalil residues in agricultural products.[3]
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Instrumentation:
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Reagents:
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄).
-
Phosphoric acid.
-
Imazalil standard.
-
-
Procedure:
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Mobile Phase Preparation: Prepare a solution of 10 mM KH₂PO₄ in water. The mobile phase consists of acetonitrile and 10 mM KH₂PO₄ solution (pH adjusted to 2.5 with phosphoric acid) in a ratio of 35:65.[3]
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Standard Solution Preparation: Accurately weigh 50 mg of Imazalil and dissolve it in acetonitrile to a final volume of 100 mL to obtain a 500 µg/mL stock solution. Prepare working standards by serial dilution with the mobile phase to concentrations ranging from 0.5 to 5.0 µg/mL.[3]
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Sample Preparation (from a matrix):
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Homogenize 50 g of the sample.
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Extract the Imazalil from the sample using acetic ether.
-
Perform a clean-up step using solid-phase extraction (SPE) with Bond Elut PRS and Bond Elut C18 cartridges.[3]
-
Elute Imazalil from the SPE cartridge with the mobile phase.
-
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample and quantify the Imazalil concentration based on the calibration curve.
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This protocol is a general procedure based on methods described for the analysis of Imazalil residues.[1][4]
-
Instrumentation:
-
Reagents:
-
Ethyl acetate.
-
Dichloromethane.
-
Methanol.
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Sodium sulfate (anhydrous).
-
Ammonium hydroxide solution (for sulfate salt).
-
Imazalil standard.
-
-
Procedure:
-
Sample Preparation:
-
For Imazalil sulfate, liberate the free base by adding 1 mL of 25% aqueous ammonium hydroxide solution to a weighed sample containing approximately 50 mg of Imazalil free base. Allow to stand for at least 2 hours.[5]
-
Extract the Imazalil free base from the sample with an organic solvent such as ethyl acetate or dichloromethane.[1][4]
-
Dry the organic extract with anhydrous sodium sulfate.
-
Perform a clean-up step using solid-phase extraction (e.g., diol-bonded silica cartridge). Elute Imazalil with methanol.[4]
-
-
Standard Solution Preparation: Prepare a stock solution of Imazalil in a suitable solvent (e.g., toluene) and prepare working standards by serial dilution.
-
Chromatographic Conditions:
-
Injector and detector temperatures should be optimized for the specific instrument and column.
-
The oven temperature program should be set to achieve good separation of Imazalil from other components.
-
-
Analysis: Inject the standard solutions to create a calibration curve. Inject the prepared sample and quantify the Imazalil concentration by comparing the peak area to the calibration curve.
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Signaling Pathways and Experimental Workflows
Imazalil's primary mode of action is the inhibition of ergosterol biosynthesis, a crucial pathway for fungal cell membrane integrity. It also interacts with xenobiotic metabolism pathways in mammals.
Imazalil is a demethylation inhibitor (DMI) fungicide that targets the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme.[2] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[6][7] Inhibition of this step leads to the accumulation of toxic sterol precursors and disrupts the structure and function of the fungal cell membrane.[8]
References
- 1. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 2. fao.org [fao.org]
- 3. lawdata.com.tw [lawdata.com.tw]
- 4. Determination of imazalil residues in lemons by gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 8. Imazalil: An Outstanding Expert for Fruit Freshguard - HEBEN [hb-p.com]
